6-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. By inhibiting TRKs, the compound can disrupt cancer cell growth and survival pathways . The inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 6-{(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- 4-(3-fluorobenzyloxy)phenylboronic acid
- 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]
Uniqueness
6-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its trifluoromethyl group, which enhances its metabolic stability and bioavailability. Additionally, its specific substitution pattern allows for selective inhibition of TRKs, making it a valuable compound in targeted cancer therapy.
Properties
Molecular Formula |
C32H21F4N3O |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
6-[4-[(4-fluorophenyl)methoxy]phenyl]-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C32H21F4N3O/c33-24-15-11-21(12-16-24)20-40-26-17-13-22(14-18-26)28-19-27(32(34,35)36)29-30(23-7-3-1-4-8-23)38-39(31(29)37-28)25-9-5-2-6-10-25/h1-19H,20H2 |
InChI Key |
JJQYQPDMJUXXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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